2',3'-Dideoxy-3',5-difluorocytidine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C9H11F2N3O3 |
|---|---|
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
4-amino-5-fluoro-1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-4-1-7(17-6(4)3-15)14-2-5(11)8(12)13-9(14)16/h2,4,6-7,15H,1,3H2,(H2,12,13,16) |
InChI-Schlüssel |
NMXZKMPGBMBKTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)F |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Modifications of 2 ,3 Dideoxy 3 ,5 Difluorocytidine
Strategies for Fluorination in Dideoxynucleoside Synthesis
Two primary approaches exist for synthesizing fluorinated nucleosides: the direct fluorination of a pre-formed nucleoside (a divergent approach) and the coupling of a fluorinated sugar with a nucleobase (a convergent approach). mdpi.com Direct fluorination is a linear strategy that typically preserves the original configuration of the nucleoside. mdpi.com Key to these syntheses are specific chemical reactions that introduce fluorine atoms at desired positions.
Oxidative desulfurization-fluorination is a powerful method for converting carbon-sulfur bonds into carbon-fluorine bonds. This protocol has been effectively used to create difluoromethyl and trifluoromethyl groups from precursors like thioethers. rsc.orgresearchgate.net The reaction typically involves treating a sulfur-containing substrate, such as a dithioacetal or thioether, with an oxidant (e.g., 1,3-dibromo-5,5-dimethylhydantoin or N-iodosuccinimide) and a nucleophilic fluoride source. A newer ionic liquid, [bdmim][F], has also been successfully used as a fluoride source in this process to convert xanthates and thiocarbonates into difluorinated products. researchgate.net This approach allows for the direct introduction of fluorine at positions that were initially functionalized with sulfur.
Reductive desulfonylation typically involves the replacement of a sulfone group with a hydrogen atom, often using reducing agents like sodium amalgam or tin hydrides. organicreactions.orgresearchgate.net While direct "reductive desulfonylation-fluorination" is less common, the sulfone group can be used as a synthetic auxiliary. In a related strategy, aliphatic sulfonyl fluorides can be synthesized from carboxylic acids through a process involving radical sulfur dioxide insertion and fluorination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) under reductive conditions. rsc.org More frequently in nucleoside chemistry, a hydroxyl group is converted into a good leaving group, such as a sulfonate ester (tosylate or mesylate), which is then displaced by a fluoride ion in a nucleophilic substitution reaction to introduce the fluorine atom.
Synthesis of 2',3'-Dideoxy-3',5-difluorocytidine Derivatives and Analogs
The synthesis of derivatives and analogs involves targeted chemical changes to the parent molecule's sugar (ribose) or base (pyrimidine) components to modulate its biological activity, stability, and specificity.
Modifications to the sugar portion of a nucleoside are critical for its function. Various analogs have been created by altering the furanose ring. For instance, 2'-fluoro-β-ᴅ-arabinofuranose nucleosides can be prepared by coupling the nucleobase with a pre-synthesized sugar, 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-ᴅ-arabinofuranosyl bromide. nih.gov Other complex modifications include the synthesis of azanucleosides, where the furanose ring oxygen is replaced by nitrogen, and the introduction of a difluoromethyl group at the 2'-position. researchgate.net Additionally, structural rigidity can be introduced, as seen in the synthesis of 2',3'-dideoxy-2',3'-alpha-methanocytidine, which incorporates a cyclopropane ring fused to the sugar. nih.gov
Table 1: Examples of Modifications at the Ribose Moiety
| Modification Position | Type of Modification | Example Compound Class |
|---|---|---|
| 2'-position | Introduction of a fluorine atom | 2'-Fluoro-arabinonucleosides nih.govnih.gov |
| 2'-position | Addition of a difluoromethyl group | 2',3'-Dideoxy-2'-difluoromethyl azanucleosides researchgate.net |
| 2',3'-positions | Fusion of a cyclopropane ring | 2',3'-Dideoxy-2',3'-alpha-methanocytidine nih.gov |
| 2',3'-positions | Introduction of two fluorine atoms | 1-(2,3-dideoxy-2,3-difluoro-beta-D-lyxofuranosyl)thymine nih.gov |
Altering the pyrimidine (B1678525) base, particularly at the C-5 position, can significantly enhance a nucleoside's biological properties, including biostability and bioavailability. researchgate.net A common modification is the introduction of a halogen atom. For example, 5-fluorouracil (B62378) is a well-known anticancer agent whose development spurred interest in other fluorinated nucleosides. mdpi.com 5-halopyrimidines often exhibit antiviral and anticancer properties. researchgate.net Beyond halogenation, various carbon-based substituents can be added at the C-5 position through cross-coupling reactions, which have seen significant advancements in recent decades. researchgate.net
Table 2: Examples of Modifications at the Pyrimidine Nucleobase
| Modification Position | Type of Modification | Resulting Properties |
|---|---|---|
| 5-position | Halogenation (e.g., F, I) | Anticancer, antiviral, photosensitizing researchgate.net |
| 5-position | C-C bond formation (Cross-coupling) | Enhanced biological activity researchgate.net |
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis. This hybrid approach is particularly valuable in nucleoside synthesis to overcome challenges like stereocontrol during the formation of the glycosidic bond. sci-hub.se A common strategy involves the chemical synthesis of a modified sugar phosphate (B84403), such as 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate. sci-hub.se This activated sugar is then coupled with a nucleobase using an enzyme, such as purine (B94841) nucleoside phosphorylase (PNPase) or uridine phosphorylase. sci-hub.seresearchgate.net This enzymatic step ensures the formation of the desired β-anomer with high stereoselectivity, avoiding the production of difficult-to-separate isomers that often result from purely chemical glycosylation methods. sci-hub.se
This method has been successfully applied to manufacture various 2'-deoxynucleosides. nih.gov Enzymes can also be used in modification steps; for instance, adenosine deaminase has been used to convert a 2',3'-dideoxyadenosine analog into the corresponding 2',3'-dideoxyinosine derivative in nearly quantitative yield. nih.gov
Molecular and Cellular Mechanisms of Action of 2 ,3 Dideoxy 3 ,5 Difluorocytidine
Intracellular Activation Pathways: Phosphorylation Cascade
For 2',3'-dideoxy-3',5-difluorocytidine to exert its effects, it must first undergo a phosphorylation cascade within the cell to be converted into its active triphosphate metabolite. This process is initiated by the addition of a phosphate (B84403) group to the 5' position of the ribose sugar, a reaction catalyzed by specific cellular kinases.
The initial and often rate-limiting step in the activation of this compound is its conversion to the monophosphate derivative. This crucial first phosphorylation is carried out by specific enzymes within the cytoplasm.
The primary enzyme responsible for the initial phosphorylation of many deoxycytidine analogs is cytoplasmic deoxycytidine kinase (dCK). nih.govnih.gov Studies have shown that dCK is indeed involved in the phosphorylation of fluorinated dideoxycytidine analogs. nih.gov This enzyme catalyzes the transfer of a phosphate group from a donor, typically ATP, to the 5'-hydroxyl group of the nucleoside analog. The efficiency of dCK in phosphorylating these analogs is a key factor in their activation and subsequent therapeutic activity. nih.gov
Cytosolic 5'-nucleotidases (cN-II and cN-III) are generally known for their catabolic role in dephosphorylating nucleoside monophosphates. However, under specific cellular conditions and with certain substrates, these enzymes can potentially function in the reverse, or anabolic, direction, contributing to the formation of nucleoside monophosphates. Recent research has highlighted the role of cytosolic 5'-nucleotidase III (NT5C3) in the dephosphorylation of the monophosphate metabolites of other cytosine analogs like gemcitabine (B846) and emtricitabine. nih.gov This suggests a potential for these enzymes to influence the net concentration of the monophosphate form of this compound, thereby affecting its subsequent conversion to the active triphosphate.
The efficiency of an enzyme in phosphorylating a substrate is often described by its kinetic parameters, particularly the Michaelis constant (K_m) and the maximum velocity (V_max). The K_m value represents the substrate concentration at which the enzyme operates at half of its maximum velocity and is an inverse measure of the enzyme's affinity for the substrate.
For a related compound, 2′,3′-dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine, the K_m for its phosphorylation by cytoplasmic deoxycytidine kinase was determined to be 100 μM. nih.gov This compound exhibited a higher K_m and a higher relative V_max compared to the natural substrate, deoxycytidine. nih.gov This indicates a lower affinity but a greater maximal rate of phosphorylation for this analog by deoxycytidine kinase. nih.gov Such kinetic properties are crucial as they can influence the concentration of the drug required to achieve therapeutic levels of the active metabolite. nih.gov
Table 1: Kinetic Properties of Deoxycytidine Kinase for a Related Fluorinated Analog
| Substrate | K_m (μM) | Relative V_max |
| 2′,3′-dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine | 100 nih.gov | Higher than deoxycytidine nih.gov |
| Deoxycytidine | Lower than the analog nih.gov | Lower than the analog nih.gov |
This table presents data for a structurally similar compound and is illustrative of the kinetic parameters that are important for this compound.
Role of Mitochondrial Adenylate Kinase (AK2)
Mitochondrial adenylate kinase 2 (AK2) is a key enzyme in cellular energy homeostasis, catalyzing the reversible transfer of a phosphate group between ATP and AMP to form two molecules of ADP. This function is crucial for maintaining the balance of adenine (B156593) nucleotides within the mitochondrial intermembrane space. In the context of nucleoside analogs, kinases are essential for the stepwise phosphorylation that activates these compounds to their therapeutic triphosphate forms.
Interaction with Viral Polymerases
The primary antiviral mechanism of this compound, following its intracellular phosphorylation to the 5'-triphosphate, involves the inhibition of viral polymerases.
Inhibition of Viral DNA Polymerases (e.g., HIV Reverse Transcriptase)
The triphosphate form of this compound is a potent inhibitor of viral DNA polymerases, most notably HIV reverse transcriptase (RT).
As an analog of the natural substrate deoxycytidine triphosphate (dCTP), this compound-5'-triphosphate (ddFCTP) acts as a competitive inhibitor of HIV RT. nih.govnih.gov It competes with the endogenous dCTP for binding to the active site of the enzyme. Once incorporated into the growing viral DNA chain, it acts as a chain terminator. nih.gov This is because the 2',3'-dideoxy structure of the sugar moiety lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate, thus halting DNA elongation. youtube.com Studies on similar compounds, such as 2',3'-dideoxyuridine-5'-triphosphate (ddUTP), have demonstrated potent and selective inhibition of HIV RT with a Ki value of 0.05 µM. nih.gov The triphosphate of a related compound, β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (β-L-Fd4CTP), also effectively inhibits HIV-1 RT, with a 50% inhibitory concentration (IC50) of 0.20 µM. nih.gov
The binding and incorporation of ddFCTP into the viral DNA are governed by its interaction with the active site of HIV RT. The enzyme's active site accommodates the incoming nucleotide, and its selection is based on the correct base pairing with the template strand. The absence of the 3'-hydroxyl group on the sugar ring of dideoxynucleosides is a critical structural feature for their function as chain terminators. youtube.com This modification prevents the nucleophilic attack required for the formation of the next phosphodiester bond, leading to the termination of DNA synthesis. youtube.com The efficiency of incorporation of such analogs by HIV RT compared to host DNA polymerases is a key determinant of their selective antiviral activity. nih.gov
Inhibition of Viral RNA Polymerases (e.g., HCV NS5B RNA polymerase)
The potential for this compound to inhibit viral RNA-dependent RNA polymerases, such as the hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase, is an area of ongoing research. Other nucleoside analogs have been shown to act as inhibitors of HCV NS5B, where their triphosphate forms are incorporated into the nascent viral RNA, leading to chain termination. nih.gov For instance, 2'-C-methylcytidine acts as a non-obligate chain terminator of the HCV polymerase. nih.gov Given its mechanism of action against HIV RT, it is plausible that ddFCTP could also inhibit HCV NS5B polymerase. However, specific studies evaluating the inhibitory activity of this compound against HCV NS5B RNA polymerase are needed to confirm this hypothesis.
Interaction with Host Cellular Enzymes
The therapeutic efficacy and potential toxicity of this compound are also influenced by its interactions with host cellular enzymes. The initial phosphorylation of the parent compound is a critical activation step mediated by cellular kinases. A study on the related compound, 2',3'-dideoxy-2',3'-didehydro-β-l(-)-5-fluorocytidine, identified cytoplasmic deoxycytidine kinase as the enzyme responsible for its initial phosphorylation to the monophosphate form. nih.gov Conversely, the triphosphate form can inhibit host DNA polymerases, which can lead to cellular toxicity.
The 5'-triphosphates of β-D- and β-L-enantiomers of 2',3'-dideoxy-5-fluorocytidine (FddC) have been evaluated as inhibitors of various human DNA polymerases. The D-enantiomer was found to be a more potent inhibitor of DNA polymerases γ and β than the L-enantiomer. nih.gov DNA polymerase γ, the mitochondrial DNA polymerase, is particularly sensitive to inhibition by some dideoxynucleoside analogs, which can lead to mitochondrial toxicity. The inhibition constants (Ki) for the triphosphate of D-FddC against different human DNA polymerases highlight this differential sensitivity. nih.govnih.gov
| Enzyme | Ki (µM) for D-FddCTP |
| DNA Polymerase γ | < D-ddC |
| DNA Polymerase β | > D-ddC |
| Replicative DNA Polymerases | Not an inhibitor |
Data adapted from a study on L- and D-enantiomers of 2',3'-dideoxycytidine 5'-triphosphate analogs. nih.gov The exact Ki value for D-FddCTP was not provided, but its inhibitory potential relative to D-ddCTP was established.
The efficiency of incorporation of the triphosphate of a related compound, β-L-Fd4CTP, by human DNA polymerase γ was found to be 7-fold lower than that of ddCTP. nih.gov Furthermore, while DNA polymerase α could utilize β-L-Fd4CTP as a substrate at high concentrations, its incorporation by DNA polymerase ε was not detectable. nih.gov These findings underscore the complex interplay between the antiviral activity and potential host cell toxicity of this compound, which is governed by the relative efficiencies of its metabolism and interaction with viral versus host cellular enzymes.
Interaction with Human DNA Polymerases (e.g., Alpha, Beta, Gamma, Epsilon)
The primary mechanism for many nucleoside analogs, particularly those modified at the 3' position of the sugar moiety, is the termination of DNA chain elongation. Following intracellular phosphorylation to its active triphosphate form, this compound triphosphate would act as a substrate for DNA polymerases.
General studies on 3'-fluoro-2',3'-dideoxyribonucleoside 5'-triphosphates, or dNTP(3'F)s, have shown that they are effective terminators of DNA synthesis. nih.gov Once incorporated into a growing DNA strand by a polymerase, the absence of a 3'-hydroxyl group, replaced by a stable fluorine atom, prevents the subsequent addition of the next deoxynucleotide triphosphate (dNTP), thus halting replication.
Research indicates that the dNTP(3'F) class of compounds are recognized as substrates by certain viral and bacterial polymerases, such as E. coli DNA polymerase I and Avian Myeloblastosis Virus (AMV) reverse transcriptase. nih.gov However, their interaction with human DNA polymerases is selective. Notably, dNTP(3'F)s have been found not to be substrates for calf thymus DNA polymerase alpha, a key enzyme in eukaryotic DNA replication. nih.gov There is a lack of specific published data detailing the interaction of 3'-fluoro-2',3'-dideoxy-5-fluorocytidine triphosphate with human DNA polymerases beta, gamma, and epsilon.
Table 1: Postulated Interaction of 3'-fluoro-2',3'-dideoxy-5-fluorocytidine triphosphate with DNA Polymerases (based on the general dNTP(3'F) class)
| Polymerase | Function | Interaction with dNTP(3'F)s |
|---|---|---|
| DNA Polymerase Alpha | Primer synthesis during DNA replication | Not a substrate nih.gov |
| DNA Polymerase Beta | Base excision repair | Data not available |
| DNA Polymerase Gamma | Mitochondrial DNA replication | Data not available |
| DNA Polymerase Epsilon | Leading strand synthesis | Data not available |
| E. coli DNA Polymerase I | DNA repair and replication | Chain terminator substrate nih.gov |
| AMV Reverse Transcriptase | Viral RNA reverse transcription | Chain terminator substrate nih.gov |
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in the production of dNTPs for DNA synthesis. Some nucleoside analogs, such as gemcitabine (which has two fluorine atoms at the 2' position), are potent inhibitors of RNR in their diphosphate (B83284) form.
Currently, there is no specific information available from the conducted searches indicating that this compound or its diphosphate metabolite acts as an inhibitor of ribonucleotide reductase. The structural differences between this compound (with fluorines at the 3' and 5 positions) and known RNR inhibitors like gemcitabine are significant, making it difficult to predict its activity against this enzyme without direct experimental evidence.
Effects on Purine (B94841)/Pyrimidine (B1678525) Biosynthesis Pathways
Nucleoside analogs can disrupt the complex and highly regulated pathways of purine and pyrimidine biosynthesis. This can occur through various mechanisms, including feedback inhibition of key enzymes or by mimicking natural nucleosides, thereby disrupting metabolic flow. For instance, fluoropyrimidines like 5-fluorouracil (B62378) can be converted into fraudulent nucleotides that inhibit enzymes such as thymidylate synthase, a critical enzyme in the de novo pyrimidine pathway.
There is no specific data from the performed searches detailing the effects of this compound on purine or pyrimidine biosynthesis pathways. While the 5-fluoro substitution on the cytidine (B196190) base is a feature it shares with compounds known to affect pyrimidine metabolism, the combined impact of the dideoxy-3'-fluoro sugar moiety on these pathways has not been documented in the available literature.
Preclinical Research on Antiviral Activity of 2 ,3 Dideoxy 3 ,5 Difluorocytidine and Analogs
Spectrum of Antiviral Activity in Cell Culture Models (In Vitro)
The breadth of antiviral action for l(−)Fd4C and similar fluorinated cytosine analogs has been evaluated across different virus families using various cell culture systems.
L(−)Fd4C has been identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication in cell culture. nih.govnih.gov The introduction of a fluorine atom at the 5-position of the cytosine base appears to enhance antiviral potency against HIV with minimal impact on cytotoxicity. nih.gov Studies on related 1,3-oxathiolane (B1218472) nucleosides, such as the 5-fluoro-substituted analog of cytidine (B196190) (FTC), have shown that the β-configured L-(−)-enantiomer exhibits powerful anti-HIV-1 activity. beilstein-journals.org For instance, the β-L-(−)-enantiomer of FTC is significantly more potent against HIV-1 in CEM cells than its corresponding D-(+)-enantiomer. beilstein-journals.org
Further research into 2',3'-didehydro-2',3'-dideoxycytidine (B43274) analogs revealed that the β-L-enantiomers were more potent against wild-type HIV-1 than the corresponding β-D-enantiomers. nih.gov However, the antiviral activity of β-D-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine against both wild-type and lamivudine-resistant HIV-1 was markedly reduced by the introduction of a 3'-fluorine in the sugar moiety. nih.gov Another study on fluorinated 2',3'-dideoxynucleosides identified 3'-fluoro-2',3'-dideoxy-5-chlorouridine as a highly selective inhibitor of HIV-1 replication in MT-4 cells, with a selectivity index comparable to that of azidothymidine. nih.gov
| Compound/Analog | Virus Strain | Cell Line | Activity Metric | Value | Reference |
| β-L-(−)-FTC | HIV-1 | CEM | EC50 | 0.009 µM | beilstein-journals.org |
| β-D-(+)-FTC | HIV-1 | CEM | EC50 | 0.84 µM | beilstein-journals.org |
| β-D-d4FC | HIV-1 (wild-type) | - | EC90 | 0.08 µM | nih.gov |
| β-D-d4FC | HIV-1 (lamivudine-resistant) | - | EC90 | 0.15 µM | nih.gov |
EC50/EC90: 50%/90% effective concentration. d4FC: 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine. FTC: 2',3'-dideoxy-5-fluoro-3'-thiacytidine.
L(−)Fd4C has demonstrated exceptional potency against the Hepatitis B Virus (HBV) in in vitro models. nih.gov It was found to be at least 10 times more potent than lamivudine (B182088) (3TC), a clinically approved anti-HBV drug, in culture. nih.govnih.gov In studies using the woodchuck hepatitis virus (WHV) model, a key system for evaluating anti-HBV therapies, l(−)Fd4C administration resulted in a more profound inhibition of viremia compared to lamivudine. nih.gov
In primary duck hepatocyte cultures infected with duck hepatitis B virus (DHBV), l(−)Fd4C treatment showed a potent and long-lasting inhibitory effect on viral DNA synthesis. researchgate.net However, it was noted that the covalently closed circular DNA (cccDNA), the stable viral replication template, persisted, leading to a relapse of viral replication after the drug was withdrawn. nih.govresearchgate.net Other related analogs have also shown promise; two 2',3'- and 4'-substituted 2',3'-didehydro-2',3'-dideoxycytidine analogs were found to inhibit HBV production in the HepAD38 cell line. nih.gov The synthesis of 2',3'-dideoxy-2'-fluoro-3'-C-hydroxymethyl-beta-D-arabinofuranosyl pyrimidine (B1678525) nucleosides with anti-HBV activity has also been reported. nih.gov
| Compound/Analog | Virus Model | Cell Line | Activity Metric | Value | Reference |
| l(−)Fd4C | HBV | HepG2 | Potency vs. 3TC | ≥10 times more potent | nih.govnih.gov |
| l(−)Fd4C-TP | DHBV polymerase | Cell-free | IC50 | 0.2 µM | researchgate.net |
| 2',3'-didehydro-2',3'-dideoxycytidine analogs (2 compounds) | HBV | HepAD38 | EC90 | 0.25 µM | nih.gov |
IC50: 50% inhibitory concentration. TP: Triphosphate form.
The activity of 2',3'-Dideoxy-3',5-difluorocytidine and its close analog l(−)Fd4C against flaviviruses has not been extensively reported in the available research. However, studies on a panel of related cytosine nucleoside analogs provided some insight. A series of 2',3'- and 4'-substituted 2',3'-didehydro-2',3'-dideoxycytidine analogs, some of which were active against HIV and HBV, showed no antiviral activity when tested for their ability to inhibit bovine viral diarrhea virus (BVDV). nih.gov BVDV, a pestivirus within the Flaviviridae family, is often used as a surrogate model for studying Hepatitis C Virus (HCV). This suggests a potential lack of broad-spectrum activity for this class of compounds against members of the Flaviviridae family. While other fluorinated nucleosides like gemcitabine (B846) (2′-dideoxy-2′,2′-difluorocytidine) and 3′-deoxy-3′-fluoroadenosine have demonstrated broad anti-flaviviral effects, specific data for l(−)Fd4C against HCV, JEV, or DENV is not available in the reviewed sources. asm.orgnih.govnih.govmdpi.com
There is no information in the provided research literature regarding the evaluation of this compound or its analogs, such as l(−)Fd4C, against influenza viruses. Current antiviral research for influenza focuses on established drug classes like neuraminidase inhibitors, M2 ion-channel blockers, and polymerase inhibitors such as baloxavir. nih.gov
Molecular Basis of Antiviral Selectivity
The antiviral action of 2',3'-dideoxynucleoside analogs like l(−)Fd4C stems from their ability to inhibit viral DNA synthesis. beilstein-journals.orgbeilstein-journals.org Following entry into the host cell, these compounds are converted by cellular kinases into their active 5'-triphosphate form. nih.govnih.gov This active metabolite then acts as a fraudulent substrate for viral polymerases.
For retroviruses like HIV, the triphosphate analog competes with the natural deoxycytidine triphosphate (dCTP) for incorporation by the viral reverse transcriptase. beilstein-journals.orgbeilstein-journals.org In the case of hepadnaviruses like HBV, l(−)Fd4C 5'-triphosphate competitively inhibits the viral DNA polymerase with respect to dCTP, with a reported inhibition constant (Ki) of 0.069 µM. nih.govnih.gov
Once incorporated into the growing viral DNA chain, the analog acts as a chain terminator. Because it lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, further elongation of the DNA strand is halted, effectively stopping viral replication. beilstein-journals.org
A crucial aspect of the selectivity of these compounds is their differential interaction with viral versus host cell polymerases. For instance, l(−)Fd4C was found to have no activity against mitochondrial DNA synthesis at concentrations up to 10 µM, indicating a lower affinity for human mitochondrial DNA polymerase γ compared to viral polymerases. nih.govnih.gov This selectivity is key to minimizing host cell toxicity. Furthermore, the L-configuration of many potent analogs, such as l(−)Fd4C and (−)FTC, can contribute to selectivity, as they may be processed differently by viral and host enzymes. The L-(−)-enantiomer of FTC, for example, is highly resistant to deamination by cellular cytidine-deoxycytidine deaminase compared to its D-(+)-counterpart. nih.gov
Combinatorial Antiviral Strategies with Other Nucleoside Analogs
To enhance antiviral efficacy and potentially delay the emergence of drug resistance, l(−)Fd4C has been evaluated in combination with other anti-HIV nucleoside analogs. These studies have demonstrated favorable interactions in cell culture models. nih.gov
A synergistic antiviral effect was observed when l(−)Fd4C was combined with either zidovudine (B1683550) (AZT) or stavudine (B1682478) (D4T) against HIV replication in vitro. nih.gov Combinations with zalcitabine (B1682364) (ddC) or didanosine (B1670492) (ddI) resulted in additive antiviral activity. nih.gov Importantly, these combination studies did not reveal any antagonistic effects, suggesting that these therapeutic strategies could be viable. nih.gov This principle is supported by studies with other fluorinated nucleosides, such as 2'-fluoro-2'3'-dideoxyarabinosyladenine (F-ddA), which also showed synergistic antiviral activity when combined with a wide range of mechanistically diverse anti-HIV drugs. nih.govresearchgate.net
| Compound Combination | Virus | Observed Interaction | Reference |
| l(−)Fd4C + Zidovudine (AZT) | HIV | Synergistic | nih.gov |
| l(−)Fd4C + Stavudine (D4T) | HIV | Synergistic | nih.gov |
| l(−)Fd4C + Zalcitabine (ddC) | HIV | Additive | nih.gov |
| l(−)Fd4C + Didanosine (ddI) | HIV | Additive | nih.gov |
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| l(−)Fd4C | 2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine |
| FTC / Emtricitabine | (−)-β-l-2′-3′-dideoxy-5-fluoro-3′-thiacytidine |
| 3TC / Lamivudine | (−)-β-l-2′,3′-dideoxy-3′-thiacytidine |
| Gemcitabine | 2′-deoxy-2′,2′-difluorocytidine |
| AZT / Zidovudine | 3′-azido-3′-deoxythymidine |
| D4T / Stavudine | 2′,3′-didehydro-2′,3′-dideoxythymidine |
| ddC / Zalcitabine | 2',3'-dideoxycytidine |
| ddI / Didanosine | 2',3'-dideoxyinosine |
| F-ddA | 2'-fluoro-2',3'-dideoxyarabinosyladenine |
| d4FC | 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine |
| - | 3'-fluoro-2',3'-dideoxy-5-chlorouridine |
| - | 3′-deoxy-3′-fluoroadenosine |
Synergistic and Additive Effects in Co-Administration
The effective treatment of viral infections, such as those caused by the human immunodeficiency virus type 1 (HIV-1), may be enhanced through the combination of antiviral drugs that operate via different mechanisms. nih.gov Research into the co-administration of dideoxynucleoside analogs with other antiviral compounds has demonstrated the potential for synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects.
A study on the combination of 2',3'-dideoxycytidine (ddCyd), a related analog, and recombinant interferon-alpha-A (rIFN-alpha-A) revealed a synergistic action against HIV-1 replication in vitro. nih.gov This synergism was consistently observed across various cell types, including peripheral blood leukocytes, a CD4-positive T-cell line, and two monocyte-macrophage lines, without an increase in cellular toxicity. nih.gov Significant synergistic effects were noted at concentrations as low as 0.02 µM for ddCyd when combined with 4 U/mL of rIFN-alpha-A, or 0.01 µM of ddCyd with 8 U/mL of rIFN-alpha-A. nih.gov These concentrations are approximately ten times lower than what would be required to achieve a similar antiviral effect using either drug alone. nih.gov
Similarly, studies with other dideoxynucleoside analogs have shown advantageous synergistic relationships with existing anti-HIV drugs. asm.org For instance, cyclo-d4G, a prodrug of 2′,3′-didehydro-2′,3′-dideoxyguanosine, has demonstrated favorable synergism with a number of currently used anti-HIV medications. asm.org The exploration of such combination therapies is crucial for discovering new, effective treatments against resistant strains of HIV. asm.org
| Combination | Virus | Cell Types | Observed Effect | Source |
| 2',3'-dideoxycytidine (ddCyd) + recombinant Interferon-alpha-A (rIFN-alpha-A) | HIV-1 | Peripheral blood leukocytes, CD4+ T-cell line, monocyte-macrophage lines | Synergistic antiviral activity without enhanced cytotoxicity. | nih.gov |
| cyclo-d4G + various anti-HIV drugs | HIV-1 | Not specified | Advantageous synergism. | asm.org |
Mechanisms of Viral Resistance to Dideoxynucleoside Analogs
The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy. nih.gov For nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators of DNA synthesis, two primary mechanisms of resistance have been identified. nih.govnih.gov The first involves mutations in the viral reverse transcriptase (RT) that alter its ability to discriminate between the NRTI and the natural deoxynucleoside triphosphate (dNTP) substrates. nih.govnih.gov The second mechanism involves the enzymatic removal of the incorporated, chain-terminating drug from the end of the viral DNA, a process known as nucleotide excision. nih.gov
Emergence of Viral Polymerase Mutations (e.g., M184V)
A key mutation associated with high-level resistance to several dideoxynucleoside analogs is the substitution of methionine with valine at codon 184 of the reverse transcriptase enzyme (M184V). nih.gov This mutation is located within the highly conserved YMDD motif of the RT. nih.gov The M184V mutation is known to confer significant resistance, with some studies reporting up to a 1,000-fold increase in the 50% inhibitory concentration (IC₅₀) for lamivudine (3TC). nih.gov It also confers low-level resistance to other NRTIs. nih.gov
The M184V mutation emerges rapidly both in cell culture and in patients undergoing treatment with certain analogs like 3TC. nih.gov Interestingly, its presence can make the virus more susceptible to other drugs, such as zidovudine (AZT) and tenofovir (B777) (TDF). nih.govnih.gov The mutation achieves resistance by altering the geometry of the enzyme's active site, which reduces the incorporation efficiency of certain NRTIs while largely maintaining the ability to incorporate natural dNTPs. nih.govnih.gov Although the M184V mutation confers a resistance advantage, it can also impair the replication capacity of the virus. nih.gov Despite prolonged viral suppression, virus with the M184V mutation can be archived in the host's DNA and persist for years, potentially leading to a rebound of viral replication if treatment regimens are altered. aidsmap.com
| Mutation | Associated Drug Resistance | Mechanism of Action | Impact on Virus | Source |
| M184V | High-level to Lamivudine (3TC); Low-level to other NRTIs. nih.gov | Alters the geometry of the YMDD motif in reverse transcriptase, enabling discrimination against certain NRTIs. nih.govnih.gov | Can reduce viral replication capacity. nih.gov May increase susceptibility to other drugs like Zidovudine (AZT). nih.govnih.gov | nih.govnih.govnih.gov |
Alterations in Cellular Enzyme Kinetic Properties
Viral resistance can also arise from changes in the kinetic properties of enzymes involved in the drug's mechanism of action. nih.gov Studies have isolated cell variants with structural gene mutations that lead to altered enzymes. nih.gov For example, research on mouse L cells has identified variants with a modified hypoxanthine (B114508) phosphoribosyl transferase enzyme that exhibits altered kinetic constants. nih.gov This alteration results in both in vivo and in vitro resistance to the purine (B94841) analog 8-azaguanine. nih.gov
In the context of dideoxynucleoside analogs, mutations in the viral reverse transcriptase can change its kinetic properties in two main ways to confer resistance. One way is by decreasing the rate of incorporation of the nucleoside analog triphosphate compared to the natural dNTP (discrimination). nih.govnih.gov The second is by increasing the rate of phosphorolytic excision of the incorporated drug monophosphate from the terminated DNA chain. nih.govnih.gov The L74V mutation in HIV-1 RT, for example, confers resistance to didanosine and abacavir. nih.gov However, it also impairs the enzyme's ability to remove an incorporated zidovudine monophosphate (ZDV-MP), providing a biochemical explanation for the observed hypersensitivity of L74V-containing viruses to ZDV. nih.gov This demonstrates how a single mutation can alter enzyme kinetics in a way that confers resistance to one drug while increasing susceptibility to another.
Influence of Intracellular Deoxynucleotide Pools
The replication of viruses like HIV-1 is sensitive to the intracellular concentrations of deoxynucleoside triphosphates (dNTPs), the natural building blocks for DNA synthesis. nih.govnih.gov The efficacy of dideoxynucleoside analogs, which must compete with these natural dNTPs for incorporation into viral DNA by reverse transcriptase, is therefore influenced by the size and balance of these intracellular dNTP pools. nih.govnih.gov
Preclinical studies have shown that HIV-1 replication often occurs under suboptimal DNA precursor conditions. nih.gov Modulating the intracellular dNTP pools can significantly impact viral production. For instance, adding thymidine (B127349) to cell cultures leads to a dramatic reduction in virus production. nih.govnih.gov This effect can be substantially counteracted by the addition of deoxycytidine. nih.gov Furthermore, the addition of deoxycytidine alone can enhance viral titers by two to three times, suggesting that the normal intracellular concentration of its triphosphate form (dCTP) is limiting for viral replication. nih.gov Conversely, treatment with hydroxyurea, which depletes intracellular dNTP pools, can abolish HIV-1 replication. nih.gov These findings highlight that the relative concentrations of intracellular dNTPs are a critical factor in the competition between natural substrates and nucleoside analogs at the active site of the viral polymerase.
| Modulating Agent | Target dNTP Pool | Effect on HIV-1 Replication | Source |
| Thymidine (addition) | Increases dTTP pool | Dramatic reduction in virus production. | nih.govnih.gov |
| Deoxycytidine (addition) | Increases dCTP pool | Enhances viral titers 2- to 3-fold. Can alleviate thymidine-induced reduction. | nih.gov |
| Hydroxyurea (treatment) | Depletes dNTP pools | Abolishes HIV-1 replication. | nih.gov |
Compound and Drug Names
| Name | Abbreviation | Type |
| This compound | - | Dideoxynucleoside Analog |
| 2',3'-dideoxycytidine | ddCyd | Dideoxynucleoside Analog |
| 2′,3′-didehydro-2′,3′-dideoxyguanosine | d4G | Dideoxynucleoside Analog |
| 2′,3′-Didehydro-3′-deoxythymidine | d4T (Stavudine) | Dideoxynucleoside Analog |
| 2',3'-dideoxy-5-fluoro-3'-thiacytidine | FTC (Emtricitabine) | Dideoxynucleoside Analog |
| 2',3'-dideoxy-5-fluoro-3'-thiauridine | FTU | FTC Metabolite |
| 3'-azido-2',3'-dideoxythymidine | AZT (Zidovudine) | Dideoxynucleoside Analog |
| 8-azaguanine | - | Purine Analog |
| Abacavir | ABC | Dideoxynucleoside Analog |
| Didanosine | ddI | Dideoxynucleoside Analog |
| Interferon-alpha-A | rIFN-alpha-A | Recombinant Protein |
| Lamivudine | 3TC | Dideoxynucleoside Analog |
| Tenofovir | TDF | Nucleotide Analog |
| Deoxycytidine | - | Deoxynucleoside |
| Thymidine | - | Deoxynucleoside |
| Hydroxyurea | - | Enzyme Inhibitor |
Based on the search results, there is no publicly available information regarding the preclinical anticancer activity of the specific chemical compound This compound .
The search results primarily contain information on related but structurally distinct compounds, such as:
2',2'-difluorodeoxycytidine (Gemcitabine) : A well-known chemotherapy agent.
β-l-2′,3′-Dideoxy-5-fluorocytidine (β-l-FddC) : An antiviral agent studied for activity against HIV and Hepatitis B.
β-d-2′,3′-Dideoxy-3′-oxa-5-fluorocytidine : Another antiviral nucleoside analog.
These compounds differ from This compound in the position and number of fluorine atoms and/or the structure of the sugar ring.
Due to the strict instruction to focus solely on This compound , it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified outline. Information about other compounds cannot be substituted, as this would be inaccurate and violate the prompt's explicit constraints.
Preclinical Research on Anticancer Activity of 2 ,3 Dideoxy 3 ,5 Difluorocytidine and Analogs
Mechanisms of Antiproliferative Action
Cell Cycle Attenuation
Suppression of Retrotransposons and Human Endogenous Retroviruses (HERVs)
There is a notable absence of direct research findings on the specific activity of 2',3'-Dideoxy-3',5-difluorocytidine in the suppression of retrotransposons and Human Endogenous Retroviruses (HERVs) within the context of cancer. The potential for nucleoside analogs to influence these elements is an area of active research. Human endogenous retroviruses (HERVs) constitute a significant portion of the human genome and their aberrant expression has been linked to various cancers. nih.govmdpi.comfrontiersin.org The replication of both retrotransposons and HERVs involves reverse transcription, a process that can be targeted by nucleoside reverse transcriptase inhibitors. While this suggests a potential mechanism by which dideoxycytidine analogs could exert an effect, specific studies on this compound are lacking.
Modulation of Tumor Cell Adhesion, Migration, and Invasion Markers (e.g., MMPs, VEGF, E-cadherin)
Specific preclinical data on the modulation of tumor cell adhesion, migration, and invasion markers such as Matrix Metalloproteinases (MMPs), Vascular Endothelial Growth Factor (VEGF), and E-cadherin by this compound is not available in the current body of scientific literature. Research on other nucleoside analogs has not extensively focused on these specific markers, with most studies centered on the primary mechanism of DNA synthesis inhibition. The process of cancer cell migration and invasion is complex, involving dynamic interactions between cancer cells and the extracellular matrix. aps.org
Combinatorial Anticancer Strategies
Preclinical studies evaluating the efficacy of this compound in combination with other anticancer agents have not been identified in the available literature. Combination therapies are a cornerstone of modern oncology, often employed to enhance therapeutic efficacy and overcome drug resistance. The investigation of such strategies for novel compounds is a critical step in their preclinical development.
Structure Activity Relationship Sar and Computational Studies of 2 ,3 Dideoxy 3 ,5 Difluorocytidine
Impact of Fluorine Position and Stereochemistry on Biological Activity
The biological activity of nucleoside analogues is exquisitely sensitive to the position and orientation of substituents. The introduction of fluorine, with its high electronegativity and small size, can induce profound changes in the molecule's conformation, metabolic stability, and interaction with target enzymes.
2'- and 3'-Fluorine Modifications and Conformational Effects
The substitution of hydroxyl groups with fluorine at the 2' and 3' positions of the sugar ring is a key strategy in designing antiviral agents. nih.gov These modifications are known to influence the sugar pucker, which is a critical determinant of how the nucleoside is recognized and processed by viral and cellular enzymes.
Generally, a fluorine atom at the 3'-"down" (arabino) or 2'-"up" (ribo) position correlates well with anti-HIV activity. nih.gov Conversely, inverted stereochemistry at these positions often leads to inactive compounds. nih.gov The absence of the 3'-hydroxyl group, as in all dideoxynucleosides, acts as a chain terminator for DNA synthesis, a fundamental mechanism of action for many antiviral drugs. nih.gov
5-Fluorine Effects on Nucleobase Activity
Molecular Modeling and Docking Studies
Computational methods provide invaluable insights into how 2',3'-Dideoxy-3',5-difluorocytidine might interact with its biological targets at a molecular level.
Ligand-Enzyme Binding Interactions (e.g., Reverse Transcriptase, Viral Polymerases)
Molecular docking studies on related fluorinated nucleosides have shown that the precise fit within the enzyme's active site is crucial for inhibitory activity. For instance, in the case of HIV reverse transcriptase, the conformation of the nucleoside analogue determines its ability to be incorporated into the growing DNA chain and subsequently terminate it. The stereochemistry of the fluorine atoms on the sugar ring plays a pivotal role in this interaction. nih.gov While specific docking studies for this compound are not found in the available literature, it is hypothesized that the difluoro substitutions would significantly influence its binding affinity and orientation within the active site of viral polymerases.
Conformational Analysis of the Nucleoside Moiety
The conformation of the nucleoside is largely defined by the sugar pucker and the torsion angle around the glycosidic bond (χ). The presence of electronegative fluorine atoms at the 3' and 5' positions would be expected to have a significant impact on these parameters. X-ray crystallography and NMR spectroscopy are powerful tools to determine these conformational preferences. For related compounds, it has been shown that fluorine substitution can lock the sugar into a specific pucker, which can be either favorable or unfavorable for biological activity. nih.gov For example, X-ray analysis of 2',3'-dideoxy-3'-fluoro-5-chlorouridine revealed a specific conformation that did not closely resemble that of the well-known anti-HIV drug AZT. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For fluorinated nucleosides, QSAR models can help to quantify the impact of various physicochemical properties, such as lipophilicity, electronic effects, and steric parameters, on their antiviral or anticancer potency. While no specific QSAR studies for this compound have been identified, research on related series of pyrimidine (B1678525) nucleoside analogues has demonstrated the utility of this approach. nih.gov A QSAR model for a series of 2',3'-dideoxy-3'-substituted pyrimidine nucleosides, for example, could elucidate the optimal electronic and steric properties at the 3' and 5' positions for potent anti-retroviral activity. nih.gov
Prodrug Design and Cellular Delivery Strategies for 2 ,3 Dideoxy 3 ,5 Difluorocytidine
Rationale for Prodrug Development
The primary motivation for developing prodrugs of 2',3'-Dideoxy-3',5-difluorocytidine is to overcome inherent pharmacological barriers that can curtail its efficacy. These strategies are designed to transiently modify the chemical structure of the parent drug to enhance its physicochemical properties, thereby improving its absorption, distribution, and cellular penetration.
Improved Cellular Uptake: Nucleoside analogs are often hydrophilic molecules, which can restrict their passive diffusion across the lipophilic cell membrane. Prodrug approaches aim to increase the lipophilicity of this compound, facilitating its entry into cells. Furthermore, certain prodrug moieties can be designed to hijack specific cellular transport mechanisms. For instance, by attaching amino acids, the resulting prodrug can be recognized and actively transported into cells by nutrient transporters, such as the human peptide transporter 1 (PEPT1), which is expressed in the intestine and on some tumor cells. nih.gov This targeted approach can significantly enhance the intracellular concentration of the drug compared to passive diffusion alone.
Targeted Activation: An ideal prodrug remains inactive and stable in the systemic circulation, minimizing off-target toxicity. The prodrug is designed to be selectively cleaved to release the active this compound within the target cells. This activation is typically mediated by enzymes that are either unique to the target cell or are present at significantly higher concentrations compared to healthy tissues. nih.gov This targeted activation not only increases the therapeutic index of the drug but also reduces the potential for systemic side effects. For fluorinated pyrimidine (B1678525) nucleosides, a key activation step can be the conversion to their corresponding uracil (B121893) derivatives by enzymes like cytosine deaminase. nih.gov
Types of Prodrugs Investigated
Drawing from research on structurally related nucleoside analogs, several classes of prodrugs have been investigated to enhance the delivery of compounds like this compound.
Amino Acid Monoester Prodrugs: A prominent strategy involves the esterification of the 5'-hydroxyl group of the nucleoside with an amino acid. nih.govnih.gov This modification serves a dual purpose: it increases the water solubility of the prodrug while also making it a substrate for amino acid or peptide transporters. nih.gov Studies on analogs like acyclovir (B1169) and zidovudine (B1683550) have demonstrated that L-amino acid esters can significantly enhance intestinal permeability via the PEPT1 transporter. nih.gov This approach is particularly promising for improving the oral bioavailability of nucleoside drugs.
| Prodrug Type | Parent Compound | Key Findings | Reference |
| 5'-L-Valyl Ester | Acyclovir | 3- to 10-fold increase in intestinal permeability. Transport mediated by PEPT1. | nih.gov |
| 5'-L-Valyl Ester | Zidovudine (AZT) | Enhanced intestinal permeability via PEPT1 transporter. | nih.gov |
| Amino Acid Esters | Floxuridine | Enhanced Caco-2 permeability and resistance to glycosidic bond metabolism. | researchgate.net |
Phosphorothioamidate Prodrugs: This class of prodrugs involves the modification of the phosphate (B84403) group of a nucleotide analog. While specific research on this compound phosphorothioamidate prodrugs is limited, this strategy has been successfully applied to other nucleoside analogs. These prodrugs are designed to mask the negative charges of the phosphate group, thereby improving membrane permeability. Once inside the cell, they are metabolized to the active monophosphate form, bypassing the often inefficient initial phosphorylation step that is a common mechanism of drug resistance.
Enzymatic Activation of Prodrugs within Cellular Systems
The successful delivery of a prodrug culminates in its precise and efficient conversion to the active parent drug within the target cell. This bioactivation is a critical step that relies on the intracellular enzymatic machinery.
For prodrugs of this compound, particularly those based on 5-fluorocytosine, a key activating enzyme is cytosine deaminase (CD) . nih.gov This enzyme, which is found in bacteria and fungi but is absent in mammalian cells, catalyzes the deamination of cytosine and its analogs to uracil. nih.gov In a therapeutic context, this allows for targeted activation. Cancer cells can be engineered to express the gene for bacterial or yeast cytosine deaminase, a strategy known as gene-directed enzyme prodrug therapy (GDEPT). nih.gov When the 5-fluorocytosine-based prodrug is administered systemically, it is only converted to the highly toxic 5-fluorouracil (B62378) within the tumor cells expressing the enzyme, leading to selective cell death while sparing healthy tissues. nih.gov
Following the initial activation of the prodrug to release this compound, further intracellular phosphorylation is required to form the active triphosphate metabolite. This multi-step phosphorylation is carried out by host cell kinases. However, inefficiencies in these subsequent phosphorylation steps can also be a source of drug resistance. Prodrug strategies that deliver the monophosphate form of the drug, such as phosphorothioamidate prodrugs, aim to circumvent this potential bottleneck. nih.gov
| Enzyme | Prodrug/Substrate | Active Product | Significance | Reference |
| Cytosine Deaminase (yeast) | 5-Fluorocytosine (5FC) | 5-Fluorouracil (5FU) | Key enzyme in GDEPT for targeted cancer therapy. Glu64 residue is critical for activity. | nih.gov |
| Human Peptide Transporter 1 (PEPT1) | 5'-Amino acid esters of acyclovir and AZT | N/A (transporter) | Mediates enhanced intestinal absorption of the prodrugs. | nih.gov |
Comparative Analysis of 2 ,3 Dideoxy 3 ,5 Difluorocytidine with Other Dideoxynucleoside Analogs
Comparison of Antiviral Potency and Selectivity (e.g., against AZT, ddC, ddI, Lamivudine)
While specific head-to-head comparative studies detailing the antiviral potency of 2',3'-Dideoxy-3',5-difluorocytidine against a wide panel of viruses are not extensively available in public literature, its structural features allow for informed comparisons with established antiretroviral drugs such as zidovudine (B1683550) (AZT), zalcitabine (B1682364) (ddC), didanosine (B1670492) (ddI), and lamivudine (B182088).
The antiviral activity of dideoxynucleoside analogs is contingent on their intracellular conversion to the active triphosphate form, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase (RT). The presence of fluorine atoms can significantly influence the biological activity of these analogs. For instance, fluorination at the 5-position of the pyrimidine (B1678525) ring, as seen in this compound, has been explored to enhance antiviral potency.
In studies of related compounds, the introduction of a fluorine atom at the 2'-position of dideoxynucleosides has been shown to modulate antiviral activity and reduce cellular toxicity. For example, 2'-fluoro-2',3'-dideoxycytidine analogs have demonstrated varied effects against HIV. While direct EC50 values for this compound are not readily found, the combination of a 2',3'-dideoxy scaffold with dual fluorination at the 3' and 5' positions suggests a compound designed for potent inhibition of viral replication.
Combination studies with other nucleoside analogs have shown synergistic effects. For instance, combination therapies involving different dideoxynucleoside analogs often lead to enhanced antiviral activity and can delay the emergence of drug-resistant viral strains. It is plausible that this compound could exhibit synergistic effects when used in combination with other antiretrovirals like AZT or lamivudine.
Comparison of Anticancer Efficacy (e.g., against Gemcitabine)
The anticancer potential of nucleoside analogs is a well-established field, with gemcitabine (B846) (2',2'-difluorodeoxycytidine) being a cornerstone in the treatment of various solid tumors. A comparative analysis of this compound with gemcitabine highlights the critical role of the sugar moiety in determining the mechanism of action and spectrum of activity.
Gemcitabine's primary mechanism of anticancer activity involves its incorporation into DNA, leading to masked chain termination and the inhibition of ribonucleotide reductase. This dual mechanism contributes to its potent cytotoxicity against a broad range of cancer cell lines.
Table 1: Comparative Anticancer Efficacy of Gemcitabine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Carcinoma | 31 (1 hr exposure) |
| WiDr | Colon Carcinoma | 468 (1 hr exposure) |
| C26-10 | Colon Carcinoma | 1133 (1 hr exposure) |
| A549 | Lung Carcinoma | Varies by study |
| NPA | Thyroid Carcinoma | 0.731 - 0.986 µM (72 hr) |
This table presents a selection of reported IC50 values for gemcitabine to illustrate its range of activity. Direct comparative data for this compound is not available.
Differential Metabolic Pathways and Enzyme Affinities
The therapeutic efficacy of nucleoside analogs is critically dependent on their intracellular phosphorylation to the active triphosphate form. This metabolic activation is often the rate-limiting step and a key determinant of both potency and selectivity. The enzymes responsible for this phosphorylation, primarily deoxycytidine kinase (dCK) for cytidine (B196190) analogs, exhibit varying affinities for different substrates.
This compound, like other deoxycytidine analogs, is expected to be a substrate for dCK. The presence of fluorine at the 5-position may influence its affinity for dCK. For comparison, gemcitabine is efficiently phosphorylated by dCK. The affinity of dCK for various nucleoside analogs can differ significantly. For instance, the affinity of thymidine (B127349) kinase for stavudine (B1682478) (D4T) is considerably lower than for its natural substrate, thymidine. nih.gov
A crucial aspect of cytidine analog metabolism is their susceptibility to deamination by cytidine deaminase, which can lead to inactive metabolites. The 5-fluoro substitution in this compound is anticipated to confer resistance to deamination, a desirable property that can enhance the intracellular half-life and therapeutic window of the drug. This resistance to deamination is a known feature of other 5-fluorinated pyrimidine nucleosides.
Distinct Resistance Profiles
The development of drug resistance is a major challenge in both antiviral and anticancer therapies. For dideoxynucleoside analogs used in HIV treatment, resistance is often associated with specific mutations in the viral reverse transcriptase enzyme.
The M184V mutation in HIV reverse transcriptase is a well-characterized resistance mutation that confers high-level resistance to lamivudine and emtricitabine. While the specific resistance profile of this compound has not been extensively documented, its structural similarity to other cytidine analogs suggests that mutations like M184V could potentially reduce its efficacy.
In the context of anticancer therapy with gemcitabine, resistance can arise from multiple mechanisms, including reduced uptake of the drug, decreased expression or activity of dCK, and alterations in downstream targets. Given that this compound is also a substrate for dCK, it is conceivable that cancer cells with reduced dCK activity would exhibit cross-resistance to this compound.
Table 2: Common Resistance Mutations for Selected Dideoxynucleoside Analogs
| Drug | Primary Resistance Mutation(s) |
| Lamivudine | M184V/I |
| Zidovudine (AZT) | Thymidine Analog Mutations (TAMs) |
| Zalcitabine (ddC) | K65R |
| Didanosine (ddI) | L74V, K65R |
This table highlights key resistance mutations for established antiretroviral nucleoside analogs. The specific resistance profile for this compound requires further investigation.
Advanced Research Perspectives and Future Directions for 2 ,3 Dideoxy 3 ,5 Difluorocytidine
Elucidation of Further Specific Molecular Targets and Off-Targets
The primary mechanism of action for many nucleoside analogues involves their intracellular phosphorylation to the triphosphate form, which can then act as a competitive inhibitor or a chain-terminating substrate for viral or cellular polymerases. For 2',3'-Dideoxy-3',5-difluorocytidine, it is hypothesized that its triphosphate metabolite would interfere with DNA synthesis. However, a comprehensive understanding of its specific molecular interactions is crucial for predicting its efficacy and potential for toxicity.
Future research will need to focus on identifying the precise viral and cellular polymerases that are most potently inhibited by the triphosphate of this compound. While it is a logical starting point to investigate its activity against viral reverse transcriptases (such as in HIV) and DNA polymerases (as in HBV), the difluorination may confer a unique inhibitory profile. For instance, studies on related compounds like β-L-2′,3′-dideoxy-2′,3′-didehydro-5-fluorocytidine triphosphate (β-L-Fd4CTP) have shown it to be a competitive inhibitor of dCTP incorporation, leading to premature DNA chain termination. nih.gov
A critical area of investigation is the elucidation of off-target effects. The interaction of the triphosphate metabolite with human DNA polymerases, particularly polymerase γ in the mitochondria, is a significant concern as it can lead to mitochondrial toxicity, a known side effect of some nucleoside analogues. nih.gov Detailed enzymatic assays are required to determine the selectivity of this compound's active form for viral polymerases over essential human polymerases.
Table 1: Potential Molecular Targets and Off-Targets for this compound
| Category | Potential Target | Rationale for Investigation |
| Primary Viral Targets | HIV Reverse Transcriptase | Analogue of cytidine (B196190), a natural substrate. |
| HBV DNA Polymerase | Known target for similar nucleoside analogues. nih.gov | |
| Other Viral Polymerases | Potential for broad-spectrum antiviral activity. | |
| Primary Cellular Targets (Anticancer) | DNA Polymerases (α, δ, ε) | Incorporation into replicating DNA of cancer cells. |
| Ribonucleotide Reductase | Inhibition can deplete dNTP pools, halting DNA synthesis. | |
| Potential Off-Targets | Mitochondrial DNA Polymerase γ | A common source of toxicity for nucleoside analogues. nih.gov |
| Other Cellular Kinases | Unintended interactions leading to unforeseen side effects. |
Development of Novel Synthetic Routes for Enhanced Derivatives
The synthesis of nucleoside analogues, particularly those with multiple stereocenters and fluorine substitutions, presents considerable chemical challenges. The development of efficient, stereoselective, and scalable synthetic routes is paramount for producing this compound and its derivatives for extensive biological evaluation.
Current strategies for synthesizing fluorinated nucleosides often involve either the direct fluorination of a pre-formed nucleoside or the coupling of a fluorinated sugar moiety with a nucleobase. mdpi.com For a compound with two fluorine atoms at different positions, a convergent approach, where a difluorinated sugar intermediate is synthesized and then coupled with cytosine, may be more efficient. mdpi.com A unified synthetic strategy starting from a common 3'-deoxy-3'-fluororibofuranose intermediate has been successfully employed for novel 3'-fluorinated purine (B94841) nucleosides and could be adapted for pyrimidines. nih.govresearchgate.net
Future synthetic efforts will likely focus on:
Stereoselective Fluorination: Developing methods for the precise introduction of fluorine at the 3' and 5' positions with the desired stereochemistry, as the biological activity of nucleoside analogues is often highly dependent on their stereoconfiguration. nih.gov
Convergent Strategies: Optimizing the synthesis of a key difluorinated sugar donor that can be efficiently coupled with various nucleobases to generate a library of derivatives. mdpi.com
Prodrug Approaches: Designing and synthesizing prodrugs of this compound to enhance its oral bioavailability, cellular uptake, and selective conversion to the active triphosphate form in target cells.
Table 2: Key Considerations in the Synthesis of this compound Derivatives
| Synthetic Challenge | Potential Approach | Desired Outcome |
| Stereocontrol at 3' and 5' positions | Chiral pool synthesis, asymmetric catalysis | High diastereoselectivity for the biologically active isomer. |
| Efficient fluorination | Use of modern fluorinating reagents (e.g., DAST, Selectfluor) | High yield and regioselectivity of fluorination. mdpi.com |
| Glycosidic bond formation | Lewis acid-catalyzed coupling of a sugar donor and silylated cytosine | Efficient and stereoselective formation of the β-nucleoside. morressier.com |
| Scalability | Development of a robust and chromatography-free synthesis | Cost-effective production for further research and development. acs.org |
Advanced Computational Modeling for Optimized Design and Prediction of Activity
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and the rational design of more potent and selective drug candidates. For this compound, computational approaches can provide valuable insights where experimental data is lacking.
Molecular docking simulations can be employed to predict the binding affinity and orientation of the triphosphate of this compound within the active sites of various viral and human polymerases. These models can help to rationalize its potential efficacy and selectivity. For instance, modeling studies of related compounds have demonstrated how specific amino acid residues in the active site of HIV reverse transcriptase can influence the binding of fluorinated nucleoside analogues. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) simulations can further refine these predictions by providing a more accurate description of the electronic effects of the fluorine atoms on the molecule's reactivity and interactions with the enzyme. This can be particularly important for understanding the mechanism of polymerase inhibition and the potential for drug resistance.
Table 3: Computational Approaches for Advancing this compound Research
| Computational Method | Application | Potential Insights |
| Molecular Docking | Predict binding mode in polymerase active sites | Identify key interactions, predict binding affinity and selectivity. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the drug-enzyme complex | Assess the stability of binding and conformational changes. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the enzymatic reaction of nucleotide incorporation | Elucidate the mechanism of chain termination and the role of fluorine atoms. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity | Predict the activity of novel derivatives and guide lead optimization. |
Exploration of Activity against Emerging Pathogens or Cancer Types
The emergence of novel viral threats and the need for more effective treatments for a wide range of cancers necessitate the screening of new chemical entities against a broad spectrum of targets. While the initial focus for a cytidine analogue like this compound might be on known viruses like HIV and HBV, its unique difluorination pattern could confer activity against other pathogens.
Recent studies have highlighted the potential for nucleoside analogues to exhibit broad-spectrum antiviral activity. For example, 3′-deoxy-3′-fluoroadenosine has shown activity against emerging flaviviruses such as Zika virus and West Nile virus. nih.gov Therefore, it is crucial to evaluate this compound against a panel of emerging and re-emerging viruses.
In the context of oncology, the activity of this compound should be assessed against a diverse range of cancer cell lines, including those that have developed resistance to existing chemotherapies. The introduction of fluorine can alter the metabolic stability and cellular uptake of the drug, potentially overcoming some mechanisms of resistance. nih.gov The evaluation of this compound against various tumor types could reveal novel therapeutic opportunities.
Table 4: Potential Expansion of Therapeutic Indications for this compound
| Therapeutic Area | Specific Targets for Evaluation | Rationale |
| Virology | Flaviviruses (Zika, Dengue, West Nile) | Emerging global health threats with limited treatment options. nih.gov |
| Coronaviruses (e.g., SARS-CoV-2) | Potential for broad-spectrum activity against RNA viruses. | |
| Herpesviruses | A different class of DNA viruses to assess the breadth of activity. mdpi.com | |
| Oncology | Pancreatic Cancer | A notoriously difficult-to-treat cancer where new agents are needed. |
| Non-Small Cell Lung Cancer | A common cancer type with a need for more effective therapies. | |
| Drug-Resistant Leukemia Cell Lines | To investigate its potential to overcome known resistance mechanisms. nih.gov |
Understanding Long-Term Cellular Adaptations and Resistance Evolution
A major challenge in both antiviral and anticancer chemotherapy is the development of drug resistance. For nucleoside analogues, resistance can emerge through various mechanisms, including mutations in the target viral or cellular enzymes that reduce the drug's binding affinity, or alterations in cellular metabolism that decrease the intracellular concentration of the active triphosphate form of the drug.
Long-term exposure of cells to this compound in vitro can be used to select for resistant cell lines. Analysis of these resistant cells can reveal the genetic and phenotypic changes that lead to resistance. For example, studies on resistance to 2',3'-dideoxycytidine (ddC) have shown that it can be associated with altered deoxycytidine kinase activity, the enzyme responsible for the initial phosphorylation step. nih.gov
Understanding the evolutionary pathways to resistance is crucial for developing strategies to mitigate its emergence. This could involve combination therapies where this compound is used with other drugs that have different mechanisms of action. Furthermore, identifying the molecular basis of resistance can inform the design of second-generation derivatives that are active against resistant strains. For instance, understanding how mutations in HIV reverse transcriptase affect the binding of lamivudine (B182088) has guided further drug development. nih.gov A novel mechanism of resistance has also been observed where a viral polymerase overcomes chain termination by more rapidly extending the drug-containing DNA primer. nih.gov
Table 5: Investigating and Overcoming Resistance to this compound
| Aspect of Resistance | Research Approach | Potential Outcome |
| Mechanisms of Resistance | In vitro selection of resistant cell lines; genomic and proteomic analysis. | Identification of mutations in target enzymes or changes in cellular metabolism. nih.gov |
| Evolutionary Dynamics | Longitudinal studies of viral or cancer cell populations under drug pressure. | Understanding the step-wise acquisition of resistance mutations. |
| Overcoming Resistance | Combination therapy studies with other antiviral or anticancer agents. | Synergistic effects and suppression of resistance emergence. |
| Rational Drug Design | Design of derivatives that are less susceptible to known resistance mechanisms. | Development of more durable therapeutic agents. |
Q & A
Q. What are the key synthetic challenges in preparing 2',3'-Dideoxy-3',5-difluorocytidine, and what strategies overcome them?
The synthesis of fluorinated nucleosides like this compound often faces challenges in achieving stereochemical control during fluorination and stabilizing reactive intermediates. For example, diethylaminosulfur trifluoride (DAST) is a critical reagent for introducing fluorine atoms while retaining stereochemistry, but intermediates formed during DAST reactions (e.g., sulfur-based species) can decompose into undesired byproducts like olefins if not carefully controlled . Strategies include using pyridine as a stabilizing agent during distillation and optimizing reaction conditions (e.g., low temperature, inert atmosphere) to suppress side reactions .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is indispensable for confirming fluorination sites and stereochemistry. For instance, poorly resolved NMR signals at −59 ppm can indicate long-range coupling in intermediates, necessitating further purification or derivatization . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are also critical for verifying purity and molecular weight, as demonstrated in product documentation for related fluorocytidine derivatives .
Q. How does the fluorination pattern of this compound influence its metabolic stability compared to non-fluorinated analogs?
Fluorination at the 3' and 5' positions enhances metabolic stability by resisting enzymatic deamination and phosphorylation, a common degradation pathway for cytidine analogs. This is inferred from studies on structurally similar compounds like 5'-Deoxy-5-fluorocytidine, where fluorination reduces interaction with metabolic enzymes such as cytidine deaminase .
Advanced Research Questions
Q. What experimental approaches are used to resolve contradictions in the antiviral activity data of this compound across different cell lines?
Discrepancies in activity may arise from variations in cellular uptake mechanisms or target enzyme expression. Researchers employ comparative studies using isotopic labeling (e.g., for tracking intracellular distribution) and enzyme activity assays (e.g., reverse transcriptase inhibition kinetics) to isolate contributing factors . Additionally, molecular docking simulations can predict binding affinities to viral polymerases, helping rationalize observed differences .
Q. How can the stereochemical outcomes of fluorination in this compound synthesis be rigorously analyzed?
X-ray crystallography is the gold standard for determining absolute configuration, but when crystals are unavailable, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and - heteronuclear correlation experiments provide indirect evidence of spatial arrangements. For example, coupling constants () and NOE interactions between fluorine and adjacent protons can reveal axial vs. equatorial fluorine placement .
Q. What methodologies are employed to study the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?
Radiolabeled analogs (e.g., or ) are synthesized to track absorption, distribution, and excretion in animal models. Coupled with LC-MS/MS quantification of parent drug and metabolites, these studies elucidate tissue-specific bioavailability and correlate plasma concentrations with antiviral efficacy . For example, nested sampling in murine models has been used to optimize dosing regimens for maximum target engagement .
Q. How do researchers address conflicting data on the compound’s off-target effects in mitochondrial DNA replication?
Mitochondrial toxicity is assessed via respirometry (measuring oxygen consumption rates) and quantification of mitochondrial DNA copy numbers using qPCR. Comparative studies with known mitochondrial toxicants (e.g., zidovudine) and rescue experiments with nucleotide precursors (e.g., uridine) help distinguish direct vs. indirect effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
